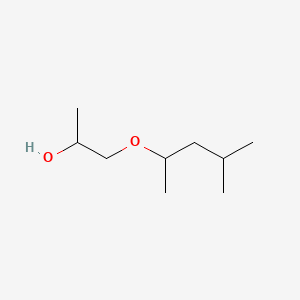
1-(1,3-Dimethylbutoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dimethylbutoxy)-2-propanol is an organic compound with the molecular formula C10H22O2 It is a secondary alcohol with a unique structure that includes a 1,3-dimethylbutoxy group attached to the second carbon of a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethylbutoxy)-2-propanol typically involves the reaction of 1,3-dimethylbutanol with propylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1,3-dimethylbutanol attacks the epoxide ring of propylene oxide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-(1,3-Dimethylbutoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
1-(1,3-Dimethylbutoxy)-2-propanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
作用機序
The mechanism of action of 1-(1,3-Dimethylbutoxy)-2-propanol involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
類似化合物との比較
1-(1,3-Dimethylbutoxy)-2-butanol: Similar in structure but with a butanol backbone.
2-(1,3-Dimethylbutoxy)ethanol: Similar but with an ethanol backbone.
Uniqueness: 1-(1,3-Dimethylbutoxy)-2-propanol is unique due to its specific combination of a 1,3-dimethylbutoxy group and a propanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
54340-89-5 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC名 |
1-(4-methylpentan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-7(2)5-9(4)11-6-8(3)10/h7-10H,5-6H2,1-4H3 |
InChIキー |
RXKHBONEORPJMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)OCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


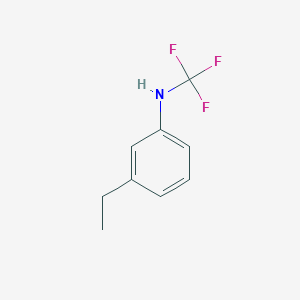
![3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B13954030.png)
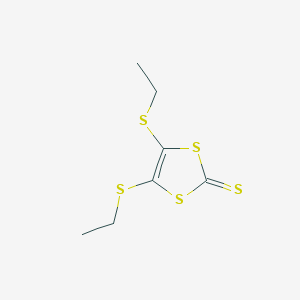


![benzyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13954053.png)
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
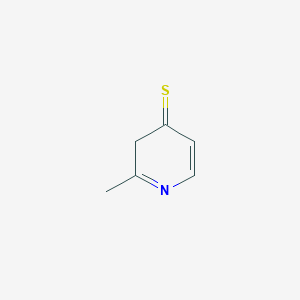
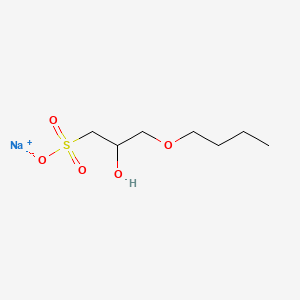
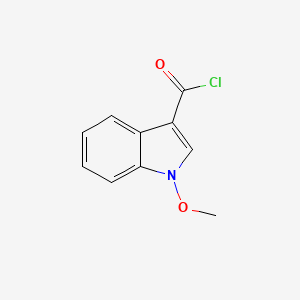
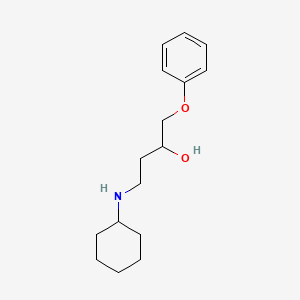
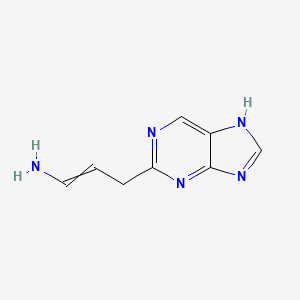
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13954108.png)
